L-Z-Isoleucinamide

説明

Synthesis Analysis

The synthesis of L-Z-Isoleucinamide involves several steps. For instance, tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester was prepared by the reaction of isoleucine methyl ester hydrochloride with a mixed anhydride synthesized from tert-butyloxycarbonyl-L-leucine and isobutyl chloroformate . The corresponding N-acyl derivatives of L-leucyl-L-isoleucinamide were synthesized by the reaction of L-leucyl-L-isoleucinamide with acid chlorides or p-nitrophenyl esters of acetic and benzoic acids .Molecular Structure Analysis

The molecular formula of L-Z-Isoleucinamide is C6H14N2O. Its molecular weight is 130.19 g/mol. The InChI code for N-Propyl L-Z-isoleucinamide, a related compound, is 1S/C17H26N2O3/c1-4-11-18-16 (20)15 (13 (3)5-2)19-17 (21)22-12-14-9-7-6-8-10-14/h6-10,13,15H,4-5,11-12H2,1-3H3, (H,18,20) (H,19,21)/t13-,15-/m0/s1 .Chemical Reactions Analysis

The chemical reactions involving L-Z-Isoleucinamide are complex and can involve multiple steps. For example, L-Leucyl-L-isoleucinamide was obtained by removing the tert-butyloxycarbonyl group under the action of a dioxane solution of hydrogen chloride and the reaction of the resulting L-leucyl-L-isoleucinamide hydrochloride with triethylamine .科学的研究の応用

Specific Scientific Field

This application falls under the field of Food and Biological Engineering .

Summary of the Application

“L-Z-Isoleucinamide” is used in the preparation of antibacterial gels. These gels are made from natural materials like ovalbumin (OVA) and have been gradually utilized in food and biological fields .

Methods of Application or Experimental Procedures

The antibacterial gel is prepared by adding 20% oregano essential oil (OEO), with a ratio of 3:2 between OVA and LZ . The gel is then processed using a 350 W microwave treatment for 1 min .

Results or Outcomes

The LZ-OEO antibacterial gel was found to be more stable after microwave treatment, and the synergistic antibacterial effect was significantly improved . The gel had the highest hardness, the water-holding capacity reached 78.05%, and a dense and ordered network structure was formed . In addition, the compound gel displayed excellent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Application in Zeolite Imidazole Frameworks

Specific Scientific Field

This application falls under the field of Material Science .

Summary of the Application

“L-Z-Isoleucinamide” is used in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs). ZIFs consist of transition metal ions (Zinc or Cobalt) and imidazolate (Im) linkers in tetrahedral coordination surrounded by nitrogen atoms from the five-membered imidazole ring serving as a bridging linker .

Methods of Application or Experimental Procedures

The synthesis of ZIFs involves solvent-based and solvent-free methods. The crystal structure of ZIF has an identical topological structure as those found in aluminosilicate zeolites .

Results or Outcomes

Due to their interesting properties such as high porosity, high surface area, exceptional thermal and chemical stability, ZIFs are very attractive materials with potential applications including gas sorption, gas separation, and catalysis .

Application in ZnO Nanostructured Materials

Specific Scientific Field

This application falls under the field of Nanotechnology .

Summary of the Application

“L-Z-Isoleucinamide” is used in the preparation of ZnO nanostructured materials. These materials have distinct physical and chemical properties and are investigated for exploitation of these properties .

Methods of Application or Experimental Procedures

The preparation of ZnO nanoparticles involves various chemical methods such as the mechanochemical process, controlled precipitation, sol–gel method, vapour transport method, solvothermal and hydrothermal methods, and methods using emulsion and micro-emulsion environments .

Results or Outcomes

ZnO nanoparticles have numerous promising applications across a variety of fields such as the rubber industry, pharmaceutical industry, cosmetics, textile industry, opto-electronics and agriculture . They also have photocatalytic and a variety of biomedical applications .

Application in Photonics

Specific Scientific Field

This application falls under the field of Photonics .

Summary of the Application

“L-Z-Isoleucinamide” is used in the development of light-based technologies. These technologies have revolutionarily changed our lives and have penetrated into many aspects of science and technology .

Methods of Application or Experimental Procedures

The application of “L-Z-Isoleucinamide” in photonics involves the development of various light-based technologies. The specific methods of application or experimental procedures may vary depending on the specific technology being developed .

Application in Drug Delivery Systems

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences .

Summary of the Application

“L-Z-Isoleucinamide” is used in the development of drug delivery systems. These systems are designed to deliver drugs in a controlled manner to improve their efficacy and safety .

Methods of Application or Experimental Procedures

The application of “L-Z-Isoleucinamide” in drug delivery systems involves the development of various types of systems such as solvent-based and solvent-free methods .

Results or Outcomes

The development of drug delivery systems using “L-Z-Isoleucinamide” has led to significant advancements in the field of pharmaceutical sciences. These systems have potential applications in the field of adsorption, separation, catalysis, sensing, and drug delivery .

Safety And Hazards

特性

IUPAC Name |

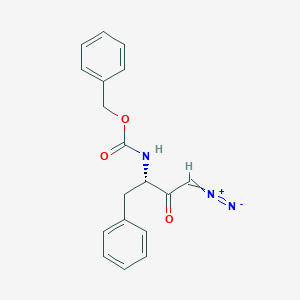

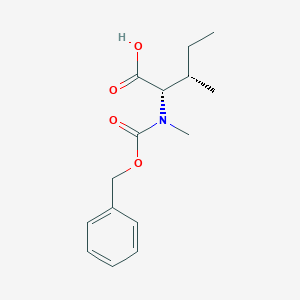

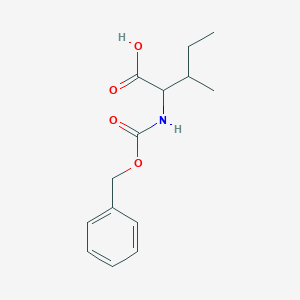

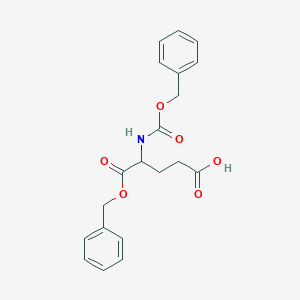

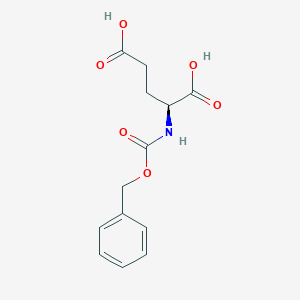

benzyl N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-10(2)12(13(15)17)16-14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H2,15,17)(H,16,18)/t10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGQPWKDTCRXMR-JQWIXIFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Z-Isoleucinamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。